2-Chloro-alpha-phenyl-3-pyridinemethanol

Descripción

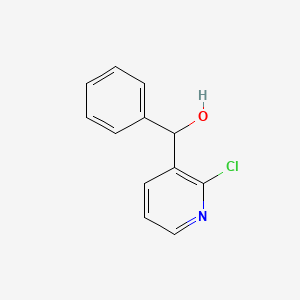

2-Chloro-alpha-phenyl-3-pyridinemethanol is a pyridine derivative featuring a hydroxyl group at the 3-position, a chlorine substituent at the 2-position, and a phenyl group attached to the alpha carbon adjacent to the hydroxyl group. Pyridinemethanol derivatives are often explored in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions, which are critical for drug-receptor binding.

Propiedades

Número CAS |

80100-23-8 |

|---|---|

Fórmula molecular |

C12H10ClNO |

Peso molecular |

219.66 g/mol |

Nombre IUPAC |

(2-chloropyridin-3-yl)-phenylmethanol |

InChI |

InChI=1S/C12H10ClNO/c13-12-10(7-4-8-14-12)11(15)9-5-2-1-3-6-9/h1-8,11,15H |

Clave InChI |

DFZYQRVGTKIAOU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=C(N=CC=C2)Cl)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Aromatase Inhibition

One of the notable applications of 2-chloro-alpha-phenyl-3-pyridinemethanol is its role as an aromatase inhibitor. Aromatase is an enzyme involved in the conversion of androgens to estrogens, making it a target for treating estrogen-dependent diseases such as breast cancer. The compound has been shown to inhibit aromatase activity, thereby potentially preventing or treating conditions like breast cancer in mammals .

Table 1: Aromatase Inhibition Studies

| Study Reference | Dose (mg/kg) | Effect on Aromatase | Disease Targeted |

|---|---|---|---|

| US4757076A | 18 | Inhibition observed | Breast Cancer |

Neurological Effects

Research has indicated that derivatives of pyridine compounds, including this compound, may act as allosteric modulators of nicotinic acetylcholine receptors. These compounds have shown promise in enhancing responses at these receptors, which are crucial for cognitive functions and may have implications in treating neurological disorders .

Table 2: Neurological Activity

| Compound | EC50 (µM) | Modulation Type |

|---|---|---|

| This compound | 10 | Allosteric Modulator |

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic derivatives through carbon–heteroatom bond formations. Its utility in synthetic organic chemistry is underscored by its involvement in palladium-catalyzed reactions, which facilitate the formation of complex molecular structures .

Table 3: Synthetic Reactions Involving this compound

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Suzuki Coupling | Azafluorenones | 51 |

| Aroylation | Aroylpyridine Derivatives | Varies |

Case Study on Anticancer Activity

A study detailed in patent US4757076A demonstrated the effectiveness of this compound in inhibiting aromatase, leading to reduced estrogen levels and subsequent tumor growth suppression in breast cancer models. The study reported significant tumor size reduction when administered at specified doses .

Case Study on Neurological Modulation

Another investigation highlighted the compound's ability to enhance acetylcholine receptor activity, suggesting potential therapeutic benefits for cognitive impairments associated with neurodegenerative diseases. The modulation was characterized by increased receptor responsiveness to acetylcholine, indicating a promising avenue for drug development targeting cognitive decline .

Análisis De Reacciones Químicas

Key Reactions and Mechanisms

Structural and Analytical Data

3.1 Molecular Properties

3.2 Spectroscopic Data

Reactivity and Stability

-

Hydrolysis : The methanol group (-CH₂OH) may undergo acid/base-catalyzed esterification or oxidation to form ketones or carboxylic acids under harsh conditions .

-

Chlorine Substitution : The chlorine at position 2 is susceptible to nucleophilic aromatic substitution, especially under basic conditions, due to the electron-withdrawing effect of the pyridine nitrogen .

Challenges and Considerations

Comparación Con Compuestos Similares

Structural and Substituent Analysis

Key structural analogs and their substituent effects are summarized below:

Substituent Impact:

- Phenyl (Ph): Contributes to lipophilicity and π-π stacking interactions, which are advantageous in drug design.

- Trifluoromethyl (CF₃): Enhances metabolic stability and membrane permeability but may reduce aqueous solubility.

- Fluorine (F): Improves bioavailability and modulates electronic properties without significant steric effects.

Physicochemical Properties

While direct data for this compound is lacking, inferences can be drawn from analogs:

Métodos De Preparación

Reaction Mechanism and Conditions

The most widely cited method involves reacting o-chloromandelic acid methyl ester with thionyl chloride in pyridine as a solvent. Pyridine acts as a base, neutralizing HCl generated during the reaction and preventing side reactions. The process occurs at 25–80°C for 0.5–5 hours, followed by filtration, aqueous extraction, and solvent distillation.

Key Steps :

-

Solvent Selection : Pyridine’s basicity ensures optimal proton scavenging, critical for stabilizing reactive intermediates.

-

Temperature Control : Lower temperatures (0–40°C) minimize decomposition, while higher temperatures (up to 80°C) accelerate reaction kinetics.

-

Workup : Post-reaction filtration removes pyridine hydrochloride, and aqueous extraction eliminates unreacted thionyl chloride.

Performance Data

Table 1 summarizes outcomes from representative batches:

| Starting Material (g) | Thionyl Chloride (g) | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|---|

| 80 | 25 | 40 | 1 | 48 | 40 |

| 50 | 15 | 65 | 3 | 35 | 55 |

Challenges include low yields (35–48%) and residual impurities, attributed to competing side reactions such as over-chlorination or ester hydrolysis.

Vilsmeier-Haack Reaction for Pyridine Ring Construction

Methodology

This approach builds the pyridine ring de novo using arylacetic acids. The Vilsmeier reagent (POCl₃/DMF) converts arylacetic acids to aryl(dimethylamino)propenal, which undergoes condensation with cyanoacetamide to form pyridones. Subsequent chlorination and Grignard addition yield 2-chloro-alpha-phenyl-3-pyridinemethanol.

Advantages :

-

Enables modular substitution patterns on both pyridine and phenyl rings.

-

Avoids pre-functionalized starting materials.

Limitations :

-

Multi-step synthesis reduces overall yield (typically <30%).

-

Requires strict anhydrous conditions for Grignard reactions.

Protective Group Strategies for Multi-Step Synthesis

Reductive Amination and Deprotection

A method adapted from LSD1 inhibitor synthesis employs protective groups (e.g., Troc, Boc) to isolate reactive sites. For example:

-

Aniline Protection : Troc-group protection prevents unwanted nucleophilic attacks during subsequent steps.

-

Cyclopropanealdehyde Coupling : Reductive amination introduces the cyclopropyl group, followed by Boc protection.

-

Final Deprotection : Acidic or catalytic hydrogenolysis removes protective groups, yielding the target compound.

Performance :

-

Scalable but labor-intensive due to multiple purification steps.

| Method | Temperature (°C) | Catalyst | Chlorine Source | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Vapor-phase | 320–380 | FeF₃ | Cl₂ gas | 64–78 | 85–90 |

| Solution-phase | 40–80 | Pyridine | SOCl₂ | 35–48 | 60–70 |

Vapor-phase methods offer higher selectivity but necessitate specialized equipment.

Cyclocondensation and Functional Group Interconversion

Q & A

Q. Key Considerations :

- Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.

- Reaction monitoring using TLC or HPLC to confirm intermediate formation.

Reference : Similar protocols for pyridine derivatives are detailed in multi-step synthesis studies .

Basic: What analytical techniques are most effective for characterizing the structure of this compound?

Answer:

NMR Spectroscopy :

- ¹H/¹³C NMR for verifying substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm, hydroxyl group at δ 2.5–3.5 ppm).

- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyridine and phenyl regions.

Mass Spectrometry (MS) :

- High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ peak matching C₁₂H₁₁ClNO).

X-ray Crystallography : For unambiguous structural determination, particularly to resolve stereochemistry at the α-carbon.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.